4-(3-bromopropyl)-1-methyl-1H-pyrazole
CAS No.: 1082065-79-9
Cat. No.: VC3366323
Molecular Formula: C7H11BrN2
Molecular Weight: 203.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1082065-79-9 |
|---|---|
| Molecular Formula | C7H11BrN2 |
| Molecular Weight | 203.08 g/mol |
| IUPAC Name | 4-(3-bromopropyl)-1-methylpyrazole |
| Standard InChI | InChI=1S/C7H11BrN2/c1-10-6-7(5-9-10)3-2-4-8/h5-6H,2-4H2,1H3 |
| Standard InChI Key | IFOGCDKQKBWMGC-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)CCCBr |
| Canonical SMILES | CN1C=C(C=N1)CCCBr |
Introduction
Chemical Structure and Properties
Structural Characteristics
4-(3-bromopropyl)-1-methyl-1H-pyrazole consists of a pyrazole core with specific substitutions. The pyrazole heterocycle contains two adjacent nitrogen atoms at positions 1 and 2, forming a five-membered aromatic ring. The key structural features include:
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A methyl group attached to the nitrogen at position 1 (N-methylation)
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A bromopropyl substituent at position 4 of the pyrazole ring
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An unsubstituted position at C-3 and C-5 of the pyrazole ring
This substitution pattern distinguishes it from related compounds such as 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole, which features methyl groups at positions 3 and 5 instead of position 1.
Physical and Chemical Properties
Based on the structural characteristics and comparisons with similar pyrazole derivatives, the following properties can be anticipated for 4-(3-bromopropyl)-1-methyl-1H-pyrazole:
Table 1. Predicted Physical and Chemical Properties of 4-(3-bromopropyl)-1-methyl-1H-pyrazole
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Formula | C7H11BrN2 | Derived from structural analysis |
| Molecular Weight | 203.08 g/mol | Calculated from atomic weights |
| Physical State | Colorless to pale yellow liquid or solid | Based on similar pyrazole derivatives |
| Solubility | Soluble in organic solvents (chloroform, methanol, DMF), limited water solubility | Common for halogenated pyrazoles |
| Melting Point | 45-65°C (estimated) | Extrapolated from similar compounds |
| Boiling Point | 260-280°C (estimated) | Extrapolated from similar compounds |
| Log P | 2.1-2.5 (estimated) | Predicted based on structure |
| pKa | 2.5-3.5 (pyrazole NH) | Typical for pyrazole derivatives |
The presence of the bromine atom in the propyl chain makes this compound particularly reactive toward nucleophilic substitution reactions, which can be advantageous for further synthetic modifications. The N-methylation likely affects the electron distribution within the pyrazole ring, potentially altering its reactivity compared to non-methylated analogues.
Synthetic Routes
N-Methylation of 4-(3-Bromopropyl)-1H-pyrazole
This approach would involve:
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Synthesizing 4-(3-bromopropyl)-1H-pyrazole as an intermediate
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Performing selective N-methylation using reagents such as methyl iodide or dimethyl sulfate in the presence of a suitable base
The selective N-methylation of pyrazoles typically occurs at the more nucleophilic N1 position, making this a viable synthetic strategy.
Direct Functionalization Approach
Based on methodologies used for related compounds, a direct functionalization approach could involve:
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Starting with 1-methyl-1H-pyrazole
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Introducing the bromopropyl group at position 4 through metalation followed by alkylation with a suitable bromopropyl source
This approach is comparable to the lithiation strategies employed for functionalization of trifluoromethylpyrazoles as described in the literature .
Optimization Considerations
The synthesis of 4-(3-bromopropyl)-1-methyl-1H-pyrazole would likely require optimization of several parameters:
Table 2. Potential Optimization Parameters for Synthesis
| Parameter | Considerations | Potential Optimal Conditions |
|---|---|---|
| Reaction Temperature | Temperature control affects selectivity | 0-25°C for metalation; 50-80°C for substitution |
| Solvent System | Solvent polarity affects reactivity | THF or diethyl ether for metalation; DMF for substitution |
| Base Selection | Strength and selectivity of metalation | n-BuLi or LDA for strong metalation; K2CO3 for milder conditions |
| Reaction Time | Affects completion and side reactions | 1-3 hours for metalation; 4-12 hours for substitution |
| Purification Method | Removal of side products | Column chromatography with hexane/ethyl acetate gradient |
Flow Chemistry Applications
Recent advancements in pyrazole chemistry have employed flow reactors for precise control over reaction conditions. For instance, the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor has been demonstrated to be an effective method for introducing functional groups . A similar approach could be applicable for the functionalization of 1-methyl-1H-pyrazole to introduce the bromopropyl group at position 4.
Applications in Medicinal Chemistry and Agrochemistry
As a Building Block for Drug Development
The bromopropyl group provides a reactive site for further modification, making this compound valuable as an intermediate in the synthesis of more complex drug candidates. The bromine atom can be displaced by various nucleophiles to introduce diverse functional groups, expanding the chemical space accessible from this scaffold.
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution Reactions
The primary reactivity of 4-(3-bromopropyl)-1-methyl-1H-pyrazole is expected to center around the bromopropyl group, which can undergo nucleophilic substitution reactions with various nucleophiles:
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Azide nucleophiles to form azidopropyl derivatives
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Amines to form aminopropyl derivatives
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Thiols to form thioether derivatives
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Alkoxides to form ether derivatives
These transformations follow typical SN2 reaction mechanisms, with the nucleophile attacking the carbon adjacent to the bromine, displacing bromide as a leaving group.
Metalation Reactions
The pyrazole ring in 4-(3-bromopropyl)-1-methyl-1H-pyrazole can potentially undergo metalation reactions, particularly at positions 3 and 5, which are unsubstituted. This approach is analogous to the direct ortho-metalation (DoM) reactions described for related pyrazoles . Subsequent reactions with electrophiles would allow for further functionalization of the pyrazole core.
Oxidation and Reduction Reactions
The bromopropyl group can undergo various transformations:
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Oxidation to introduce carbonyl functionalities
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Reduction (e.g., with LiAlH4) to remove the bromine and form a propyl derivative
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Elimination reactions to form allyl derivatives
Comparison with Similar Pyrazole Derivatives
Structural Comparison
Table 4. Comparison of 4-(3-bromopropyl)-1-methyl-1H-pyrazole with Related Compounds
Reactivity Comparison
The reactivity profiles of these compounds differ significantly:
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4-(3-bromopropyl)-1-methyl-1H-pyrazole likely exhibits higher reactivity toward nucleophilic substitution due to the primary alkyl bromide.
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4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole features an acidic NH group that can participate in hydrogen bonding and deprotonation reactions.
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The trifluoromethyl-substituted pyrazoles demonstrate distinct electronic properties due to the strongly electron-withdrawing CF3 group, affecting their reactivity in metalation reactions .
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